BenchChemオンラインストアへようこそ!

N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Profiling

N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide (CAS 1797573-91-1) is a synthetic small molecule (C20H19F3N4O; MW 388.39 g/mol) that combines a 3-cyanopyridine, a piperidine linker, and a 3-(trifluoromethyl)benzamide moiety. Its structural architecture is characteristic of ATP-competitive kinase inhibitor pharmacophores, featuring a hinge-binding cyanopyridine motif and a lipophilic trifluoromethylbenzamide group that can occupy selectivity pockets.

Molecular Formula C20H19F3N4O
Molecular Weight 388.394
CAS No. 1797573-91-1
Cat. No. B2542064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide
CAS1797573-91-1
Molecular FormulaC20H19F3N4O
Molecular Weight388.394
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=C(C=CC=N3)C#N
InChIInChI=1S/C20H19F3N4O/c21-20(22,23)17-5-1-3-15(11-17)19(28)26-13-14-6-9-27(10-7-14)18-16(12-24)4-2-8-25-18/h1-5,8,11,14H,6-7,9-10,13H2,(H,26,28)
InChIKeySAOOHBSYIOUGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Profile of N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide (CAS 1797573-91-1)


N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide (CAS 1797573-91-1) is a synthetic small molecule (C20H19F3N4O; MW 388.39 g/mol) that combines a 3-cyanopyridine, a piperidine linker, and a 3-(trifluoromethyl)benzamide moiety. Its structural architecture is characteristic of ATP-competitive kinase inhibitor pharmacophores, featuring a hinge-binding cyanopyridine motif and a lipophilic trifluoromethylbenzamide group that can occupy selectivity pockets . The compound is commercially available from multiple research chemical suppliers as a reference standard or building block for medicinal chemistry optimization programs . However, this compound lacks publicly disclosed, comparator-anchored biological activity data in peer-reviewed journals or issued patents, which distinguishes it from extensively profiled clinical candidates sharing its core scaffold .

Why In-Class Substitution Is Not Advisable for N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide (CAS 1797573-91-1)


Within the broader class of N-(piperidin-4-ylmethyl)benzamide derivatives, even minor structural modifications can drastically alter target engagement, isoform selectivity, and ADME properties. The 3-cyanopyridin-2-yl group is a known hinge-binding motif for lipid and protein kinases, while the meta-trifluoromethyl substituent on the benzamide ring modulates lipophilicity, metabolic stability, and off-target profiles in ways that para- or ortho-analogs cannot replicate . Generic substitution with compounds lacking the cyano group or bearing alternative heterocycles (e.g., pyrimidine, pyrazine) would likely abolish the specific hydrogen-bond network required for target binding, while repositioning the trifluoromethyl group could invert selectivity across kinase isoforms or GPCR subtypes . Without head-to-head comparative profiling, purchasers should not assume functional equivalence among analogs, as even single-atom changes in the hinge-binding region or the exit vector can yield order-of-magnitude differences in potency and selectivity .

Quantitative Comparative Evidence for N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide (CAS 1797573-91-1)


Structural Differentiation from Closest Commercial Analogs via Key Physicochemical Descriptors

In the absence of published target engagement data, the primary verifiable differentiation of CAS 1797573-91-1 lies in its structural and physicochemical identity relative to its nearest commercially available analogs. The compound possesses a computed logP of approximately 3.4 and a topological polar surface area (tPSA) of approximately 68 Ų, placing it within the favorable range for oral bioavailability according to Lipinski's Rule of Five . By comparison, the para-trifluoromethyl regioisomer (CAS not publicly linked to identical scaffold) is predicted to exhibit a different dipole moment and steric profile, which would alter its binding pose in hydrophobic kinase pockets. Similarly, the 2-cyanopyridine isomer would reposition the nitrile hydrogen-bond acceptor away from the canonical hinge region, abrogating key interactions . These predictions are based on computed molecular properties and class-level SAR trends for cyanopyridine-containing kinase inhibitors, not on direct experimental comparisons for this specific compound.

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Profiling

Scaffold-Level Differentiation: 3-Cyanopyridine vs. Common Heterocyclic Replacements in Kinase Hinge Binding

The 3-cyanopyridin-2-yl group serves a dual role as both a hinge-binding element and an electron-withdrawing group that tunes the basicity of the adjacent piperidine nitrogen. In class-level SAR studies of cyanopyridine-based PI3K and PIM kinase inhibitors, the 3-cyano substitution provides a 10- to 100-fold enhancement in potency compared to unsubstituted pyridine analogs by accepting a hydrogen bond from the hinge backbone NH (e.g., Val882 in PI3Kδ) . While no direct head-to-head data exist for CAS 1797573-91-1, closely related 3-cyanopyridine-containing PI3Kδ inhibitors from the Guareschi scaffold series achieved IC50 values of 2.7–374 nM against PI3Kδ in enzymatic and cellular assays, whereas pyridine analogs lacking the cyano group were typically 10- to 50-fold less potent . This class-level evidence suggests that the 3-cyanopyridine motif in CAS 1797573-91-1 is likely essential for high-affinity target engagement, and replacement with a pyridine, pyrimidine, or pyrazine would be non-equivalent.

Kinase Inhibition Hinge-Binding Motif Structure-Activity Relationship

Trifluoromethyl Positional Isomer Differentiation: Meta vs. Para vs. Ortho Effects on Target Selectivity

The meta-trifluoromethyl substitution on the benzamide ring of CAS 1797573-91-1 is predicted to confer a distinct selectivity and metabolic stability profile compared to para- or ortho-CF3 isomers. In class-level analyses of trifluoromethylbenzamide-containing kinase inhibitors (e.g., PI3K, Hedgehog pathway), the meta-CF3 group typically improves selectivity for the δ-isoform of PI3K over the α-, β-, and γ-isoforms by 5- to 20-fold relative to para-CF3 analogs, as the meta-substituent projects into a hydrophobic cleft unique to the δ-isoform [1]. Additionally, meta-substituted trifluoromethyl groups generally exhibit slower oxidative metabolism by CYP3A4 compared to para-substituted analogs due to differences in electron density distribution on the aromatic ring [2]. No direct experimental data are available for CAS 1797573-91-1; these inferences are drawn from published SAR studies on structurally analogous benzamide derivatives.

Selectivity Profiling Lipophilic Efficiency Metabolic Stability

Optimal Research and Industrial Application Scenarios for N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide (CAS 1797573-91-1) Based on Verified Evidence


Structural Biology Probe for PI3Kδ Hinge-Binding Mode Characterization

The 3-cyanopyridin-2-yl group is a validated hinge-binding motif in PI3Kδ inhibitor co-crystal structures (e.g., PDB 6OCU, 5T8I). CAS 1797573-91-1 can serve as a minimal pharmacophore probe for soaking experiments to determine the binding pose of the cyanopyridine-benzamide scaffold, enabling structure-based design of high-affinity analogs. Its moderate molecular weight (388.39 Da) and low rotatable bond count (4) make it suitable for crystallography without introducing excessive conformational flexibility .

Hit-to-Lead Optimization Starting Point for Isoform-Selective PI3Kδ Inhibitors

Based on class-level SAR, the meta-CF3 benzamide and 3-cyanopyridine combination is predicted to confer PI3Kδ-preferential inhibition. Procurement of CAS 1797573-91-1 as a reference standard allows medicinal chemistry teams to benchmark newly synthesized analogs in biochemical TR-FRET or ADP-Glo PI3K isoform panels, establishing a structure-selectivity relationship (SSR) map around the core scaffold . The compound can be used as a positive control for hinge-binding engagement and as a negative control when testing analogs with modified heterocycles .

Physicochemical Benchmarking for CNS Drug Discovery Programs

With a computed tPSA of ~68 Ų and cLogP of ~3.4, CAS 1797573-91-1 falls near the upper boundary of desirable CNS drug space (tPSA < 70 Ų, logP < 3.5). It can be used as a reference tool to calibrate in vitro permeability (PAMPA-BBB) and P-glycoprotein efflux assays, helping teams understand how the 3-cyanopyridine and meta-CF3 groups influence brain penetration relative to unsubstituted or para-substituted analogs .

Quote Request

Request a Quote for N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.